![molecular formula C12H12N4O3 B2639752 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid CAS No. 956191-91-6](/img/structure/B2639752.png)
2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid
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Overview
Description
2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid is a compound with the CAS Number: 956191-91-6 . It has a molecular weight of 260.25 and its IUPAC name is {[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a variety of chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .It is stored at room temperature . The InChI Code for this compound is 1S/C12H12N4O3/c13-11-9 (12 (19)14-7-10 (17)18)6-15-16 (11)8-4-2-1-3-5-8/h1-6H,7,13H2, (H,14,19) (H,17,18) .
Scientific Research Applications
- Application : 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid has been evaluated for its inhibitory effects on different AP isoforms, such as human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .
- Application : Compound 13, a derivative of 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid, exhibits potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies suggest favorable binding interactions with the LmPTR1 pocket .
- Application : Carboxamide derivatives derived from 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid have been evaluated against fungal strains. Notably, they exhibit inhibitory effects against succinate dehydrogenase .
Alkaline Phosphatase Inhibition
Antiparasitic Activity
Fungal Inhibition
Heterocyclic Scaffold Synthesis
Safety and Hazards
Future Directions
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
2-[(5-amino-1-phenylpyrazole-4-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-11-9(12(19)14-7-10(17)18)6-15-16(11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSYDGSFZEZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid |
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